molecular formula C21H27ClO3 B1245391 Chloropuupehenone

Chloropuupehenone

Cat. No. B1245391
M. Wt: 362.9 g/mol
InChI Key: IVURSJNKOFPQMR-GQSCTRQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloropuupehenone is a natural product found in Dysidea with data available.

Scientific Research Applications

Chlorophyll Fluorescence in Plant Stress Physiology

Chlorophyll fluorescence, a method related to chloropuupehenone, has made significant progress in plant science. It's used extensively in plant stress physiology, ecophysiology, and phytopathology to assess photosynthesis in intact leaves non-invasively and rapidly. This advancement is due to the development of suitable instrumentation and methodology, bridging the gap between applied and basic research in this area (Kooten & Snel, 1990).

Pharmacological Review of Chlorogenic Acid

While not directly related to chloropuupehenone, chlorogenic acid, a phenolic compound, has substantial biological and pharmacological effects. Found in green coffee extracts and tea, it plays therapeutic roles like antioxidant activity, hepatoprotective, cardioprotective, and neuroprotective functions. It's significant in regulating lipid and glucose metabolism, suggesting its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Chlorophyll Fluorescence Analysis

Chlorophyll fluorescence is a non-invasive measure of photosystem II activity, widely used in plant physiology for understanding photosynthetic mechanisms and plant responses to environmental changes. It's a cost-effective and accessible technique for both laboratory and field research, contributing to crop improvement and understanding ecological impacts (Murchie & Lawson, 2013).

Ultrasonic Destruction of Phenol Derivatives

Phenol derivatives, like chloropuupehenone, have been a focus due to their environmental impacts. Ultrasonic techniques are researched for reducing their concentrations in water, offering a potential method for large-scale water remediation (Kidak & Ince, 2006).

Chlorogenic Acid's Health Benefits

Chlorogenic acid, a dietary polyphenol, has various health benefits. Studies have mentioned its role in reducing the risk of diseases like diabetes, cardiovascular disease, obesity, cancer, and hepatic steatosis. Its antioxidant and anti-inflammatory effects are of great interest for non-pharmacological approaches to chronic diseases (Tajik et al., 2017).

Synthesis and Bioactivities of Chloropuupehenone

The synthesis of chloropuupehenone and its analogues has been achieved. These compounds have shown biological activities like inhibiting cholesterol absorption in rats and having anti-cancer properties. This research highlights the potential pharmaceutical applications of chloropuupehenone derivatives (Hua et al., 2004).

properties

Product Name

Chloropuupehenone

Molecular Formula

C21H27ClO3

Molecular Weight

362.9 g/mol

IUPAC Name

(4aS,6aS,12aR,12bS)-11-chloro-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one

InChI

InChI=1S/C21H27ClO3/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-14(25-21)11-13(23)18(24)17(12)22/h10-11,15-16,24H,5-9H2,1-4H3/t15-,16+,20-,21-/m0/s1

InChI Key

IVURSJNKOFPQMR-GQSCTRQFSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)C)C

synonyms

chloropuupehenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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